molecular formula C16H12O6 B1671787 Evariquinone CAS No. 594860-23-8

Evariquinone

Cat. No.: B1671787
CAS No.: 594860-23-8
M. Wt: 300.26 g/mol
InChI Key: DCNMIRIWFDFXKU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Evariquinone can be synthesized through various chemical reactions involving anthraquinone derivatives. The synthesis typically involves the hydroxylation and methoxylation of anthraquinone precursors under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the cultivation of specific fungal strains such as Emericella variecolor and Aspergillus versicolor. These fungi are grown under optimized conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Evariquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .

Scientific Research Applications

Evariquinone has a wide range of scientific research applications, including:

Mechanism of Action

Evariquinone exerts its effects through various molecular targets and pathways. It has been shown to inhibit intracellular reactive oxygen species accumulation and calcium influx, thereby protecting cells from oxidative stress. Additionally, this compound suppresses the phosphorylation of mitogen-activated protein kinases, including c-Jun N-terminal kinase, extracellular signal-regulated kinase, and p38, which are involved in cellular stress responses .

Comparison with Similar Compounds

Uniqueness: Evariquinone is unique due to its specific hydroxylation and methoxylation pattern, which contributes to its distinct biological activities. Its ability to inhibit multiple cellular pathways makes it a promising candidate for therapeutic applications .

Properties

CAS No.

594860-23-8

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

1,2,3-trihydroxy-8-methoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O6/c1-6-3-7-11(10(4-6)22-2)15(20)12-8(13(7)18)5-9(17)14(19)16(12)21/h3-5,17,19,21H,1-2H3

InChI Key

DCNMIRIWFDFXKU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O

Canonical SMILES

CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Evariquinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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